N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2S2/c1-2-3-6-14-9-11-15(12-10-14)26-18(30)13-32-21-29-28-20(33-21)27-19(31)16-7-4-5-8-17(16)22(23,24)25/h4-5,7-12H,2-3,6,13H2,1H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUWXUHJKHOBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Structural Characteristics
The compound features several notable structural elements:
- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
- Benzamide Group : Often associated with various therapeutic effects.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that compounds with thiadiazole moieties can exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains. A study demonstrated that certain thiadiazole derivatives inhibited the growth of Xanthomonas oryzae and Fusarium graminearum, with inhibition rates reaching up to 56% at concentrations of 100 μg/mL .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies have shown that some synthesized compounds display significant cytotoxicity against cancer cell lines. For example, certain derivatives demonstrated higher inhibitory activities against the MDA-MB-231 breast cancer cell line compared to standard treatments like cisplatin .
Anti-inflammatory and Other Activities
The 1,3,4-thiadiazole scaffold is also recognized for its anti-inflammatory properties. Various studies have reported that these compounds can inhibit inflammatory pathways, contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of novel thiadiazole derivatives were synthesized and evaluated for their biological activities. The results indicated that some compounds exhibited promising antimicrobial and anticancer activities, suggesting their potential as lead compounds for drug development .
- Mechanisms of Action : The mechanisms through which these compounds exert their biological effects are still under investigation. It is hypothesized that the presence of the thiadiazole ring contributes to their ability to interact with biological targets effectively due to its electron-rich nature .
- Comparative Analysis : A comparative study involving various thiadiazole derivatives revealed that those with additional functional groups exhibited enhanced bioactivity compared to simpler structures. For instance, the incorporation of aromatic groups significantly improved the compounds' interactions with target proteins.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
